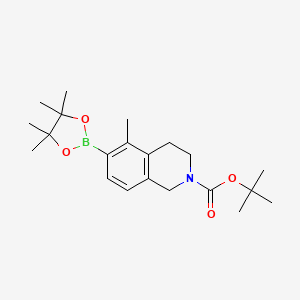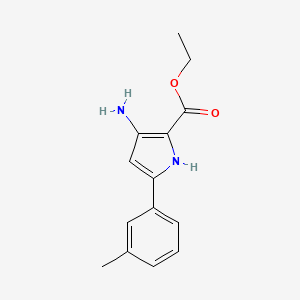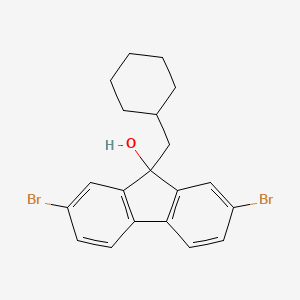
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with amino, chloro, ethylamino, and carbonitrile groups. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile typically involves multi-step reactions starting from simpler pyrazine derivatives. One common method involves the reaction of 3-chloropyrazine-2-carbonitrile with ethylamine under controlled conditions to introduce the ethylamino group. This is followed by further functionalization to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The amino and ethylamino groups can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can modify the functional groups present on the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for more complex materials.
Wirkmechanismus
The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or disruption of protein-protein interactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Shares the pyrazine and carbonitrile groups but lacks the amino and ethylamino substitutions.
5-Amino-6-chloropyrazine-2-carbonitrile: Similar structure but without the ethylamino group.
Uniqueness
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H8ClN5 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
3-amino-6-chloro-5-(ethylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8ClN5/c1-2-11-7-5(8)12-4(3-9)6(10)13-7/h2H2,1H3,(H3,10,11,13) |
InChI-Schlüssel |
YWVSBZZWXFLVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=C(N=C1Cl)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)




![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)



![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)

![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)

